5-Bromo-2-cyclopropyl-4-methylpyridine
Overview
Description
5-Bromo-2-cyclopropyl-4-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group at the 2nd position, and a methyl group at the 4th position of the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound may be involved in the formation of carbon–carbon bonds .
Result of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions, which result in the formation of carbon–carbon bonds .
Action Environment
It’s known that the success of suzuki–miyaura coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine can be achieved through several synthetic routes. One common method involves the bromination of 2-cyclopropyl-4-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at a low temperature to ensure selective bromination at the 5th position.
Another approach involves the Suzuki-Miyaura cross-coupling reaction, where 2-cyclopropyl-4-methylpyridine is coupled with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropyl-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation to form N-oxides or reduction to form dihydropyridines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl or alkyne derivatives.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dihydropyridines.
Scientific Research Applications
5-Bromo-2-cyclopropyl-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound is utilized in the synthesis of organic electronic materials and liquid crystals.
Biological Studies: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules and natural products.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.
2-Cyclopropyl-4-methylpyridine: Lacks the bromine atom, which may reduce its utility in cross-coupling reactions.
5-Bromo-2-cyclopropylpyridine: Lacks the methyl group, which may influence its steric and electronic properties.
Uniqueness
5-Bromo-2-cyclopropyl-4-methylpyridine is unique due to the combination of the bromine atom, cyclopropyl group, and methyl group on the pyridine ring. This unique structure imparts specific reactivity and binding characteristics that make it valuable in various chemical and biological applications .
Properties
IUPAC Name |
5-bromo-2-cyclopropyl-4-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-4-9(7-2-3-7)11-5-8(6)10/h4-5,7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRYULANOSLPSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579475-81-3 | |
Record name | 5-bromo-2-cyclopropyl-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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